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Compound of Interest

5-(4,4,5,5-Tetramethyl-1,3,2-
Compound Name:
dioxaborolan-2-yl)pyridin-2-ol

Cat. No.: B130366

Disclaimer: The X-ray crystal structure for 5-(Bpin)pyridin-2-ol is not publicly available at the
time of this writing. This guide instead provides a detailed analysis of a closely related
compound, 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, for which
crystallographic data has been published. This information is intended to serve as a valuable
reference for researchers, scientists, and drug development professionals working with similar
molecular scaffolds.

Introduction

Pyridinyl boronic esters are versatile building blocks in organic synthesis, particularly in Suzuki-
Miyaura cross-coupling reactions, which are fundamental to the construction of complex
molecules in medicinal and materials chemistry. The presence of a boronic ester on the
pyridine ring allows for the strategic formation of carbon-carbon bonds. The 2-pyridinone maotif,
which exists in tautomeric equilibrium with 2-hydroxypyridine, is a prevalent scaffold in
numerous biologically active compounds. The combination of these two functionalities in 5-
(Bpin)pyridin-2-ol suggests its potential as a key intermediate in the synthesis of novel
pharmaceutical agents and functional materials.

Due to the unavailability of the crystal structure for 5-(Bpin)pyridin-2-ol, this whitepaper focuses
on the X-ray crystal structure of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-
yl)pyridine. This analogue shares the key feature of a pinacol boronate ester at the 5-position of
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the pyridine ring, providing valuable insights into the solid-state conformation and
intermolecular interactions that can be expected for this class of compounds.

Molecular Structure and Crystallographic Data

The single crystal X-ray diffraction analysis of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-
dioxaborolan-2-yl)pyridine provides precise information about its three-dimensional structure,
including bond lengths, bond angles, and torsion angles. This data is crucial for understanding
the molecule's steric and electronic properties, which in turn influence its reactivity and
biological activity.

Crystallographic Data Summary

The following table summarizes the key crystallographic data for 2-(pyrrolidin-1-yl)-5-(4,4,5,5-
tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130366?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Parameter Value

Chemical Formula C15H23BN202
Formula Weight 274.17

Crystal System Monoclinic

Space Group P2i/c

a (A) 10.123(2)

b (A) 12.456(3)

c (A 13.567(3)

a(°) 90

B () 109.56(3)

y () 90

Volume (A3) 1612.3(6)

z 4

Calculated Density (g/cm3) 1.129

Absorption Coeff. (mm™1) 0.076

F(000) 592

Crystal Size (mms3) 0.20x0.18 x 0.15
Radiation MoKa (A = 0.71073 A)
Temperature (K) 296(2)

Final R indices [I>2a()] R1 =0.0548, wR2 = 0.1458
R indices (all data) R1=0.0985, wR2 =0.1703

Data extracted from a publication on the synthesis and analysis of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-
tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
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Selected Bond Lengths and Angles

The following table presents a selection of important bond lengths and angles within the
molecular structure.

Bond/Angle Length (A) I Angle (°)
B1-C5 1.564(4)
B1-01 1.365(3)
B1-02 1.368(3)
N1-C2 1.355(3)
N1-C6 1.348(3)
N2-C2 1.378(3)
01-B1-02 113.2(2)
01-B1-C5 124.1(2)
02-B1-C5 122.7(2)
C6-N1-C2 117.8(2)
N1-C2-N2 119.5(2)

Data extracted from a publication on the synthesis and analysis of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-
tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

Experimental Protocols

A detailed understanding of the experimental procedures is essential for the replication of
results and the adaptation of methods for related compounds.

Synthesis of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-
1,3,2-dioxaborolan-2-yl)pyridine

The synthesis of the title compound is typically achieved through a two-step process involving
a nucleophilic substitution followed by a Suzuki-Miyaura coupling reaction.
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Synthesis of 2-(pyrrolidin-1-yl)-5-(Bpin)pyridine.

Step 1: Nucleophilic Aromatic Substitution. 2-chloro-5-bromopyridine is reacted with pyrrolidine
in the presence of a suitable base (e.g., potassium carbonate) and a solvent (e.g.,
dimethylformamide) at an elevated temperature. The pyrrolidine displaces the chloride at the 2-
position of the pyridine ring to yield 2-(pyrrolidin-1-yl)-5-bromopyridine.

Step 2: Suzuki-Miyaura Borylation. The resulting 2-(pyrrolidin-1-yl)-5-bromopyridine is then
subjected to a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron. A
palladium catalyst (e.g., Pd(dppf)Clz) and a base (e.g., potassium acetate) are used in an
appropriate solvent (e.g., dioxane) under heating to afford the final product, 2-(pyrrolidin-1-
yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

Crystallization and X-ray Diffraction

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a
saturated solution of the compound.

Crystallization Protocol:

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b130366?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130366?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

o Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl
acetate/hexane).

» Allow the solvent to evaporate slowly at room temperature in a loosely covered container.
» Harvest well-formed single crystals for data collection.

X-ray Data Collection: A single crystal is mounted on a goniometer head. Data is collected at a
specific temperature (e.g., 296 K) using a diffractometer equipped with a suitable X-ray source
(e.g., MoKa radiation). The structure is solved by direct methods and refined by full-matrix
least-squares on F2,

Signaling Pathways and Biological Relevance

While the direct biological activity of 2-(pyrrolidin-1-yl)-5-(Bpin)pyridine may not be extensively
characterized, the pyridine and boronic acid motifs are present in many biologically active
molecules. Pyridine derivatives are known to interact with a wide range of biological targets,
and boronic acids are a key feature of several approved drugs, such as the proteasome
inhibitor Bortezomib. The logical relationship for the potential application of such compounds in
drug discovery is outlined below.
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Drug discovery workflow for pyridine derivatives.

The synthesis of a library of 5-(Bpin)pyridine derivatives allows for the exploration of chemical
space around this scaffold. These compounds can then be screened against various biological
targets (e.g., enzymes, receptors) to identify initial "hit" compounds with desired activity.
Subsequent lead optimization, guided by structure-activity relationship (SAR) studies, can then
be undertaken to improve potency, selectivity, and pharmacokinetic properties, ultimately
leading to preclinical candidates.

Conclusion
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Although the specific X-ray crystal structure of 5-(Bpin)pyridin-2-ol remains to be determined,
the detailed analysis of the closely related 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-
dioxaborolan-2-yl)pyridine provides a solid foundation for understanding the structural
characteristics of this important class of molecules. The provided crystallographic data,
experimental protocols, and logical workflows offer valuable insights for researchers engaged
in the synthesis and application of pyridinyl boronic esters in drug discovery and materials
science. Further studies to elucidate the crystal structure of 5-(Bpin)pyridin-2-ol are warranted
to provide a more direct understanding of the influence of the 2-hydroxy substituent on the
solid-state properties of this versatile building block.

 To cite this document: BenchChem. [X-ray Crystal Structure of a 5-(Bpin)pyridine Derivative:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b130366#x-ray-crystal-structure-of-5-bpin-pyridin-2-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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